
N-Boc-4-piperidineethanol
Overview
Description
N-Boc-4-piperidineethanol (CAS: 89151-44-0) is a protected piperidine derivative with the molecular formula C₁₂H₂₃NO₃ and a molecular weight of 229.32 g/mol . The compound features a tert-butoxycarbonyl (Boc) group at the nitrogen atom of the piperidine ring and an ethanol moiety at the 4-position. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where the Boc group serves as a protective group for amines during multi-step reactions .
Preparation Methods
Boc Protection of 4-Piperidineethanol
The direct protection of 4-piperidineethanol with di-tert-butyl dicarbonate (Boc anhydride) represents the most straightforward route to N-Boc-4-piperidineethanol. This method parallels the synthesis of N-Boc-4-hydroxypiperidine described in CN104628625A , where the Boc group is introduced under mild alkaline conditions.
Reaction Mechanism and Optimization
4-Piperidineethanol is dissolved in a polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Boc anhydride is added dropwise at 0–5°C, followed by a catalytic base like potassium carbonate (K₂CO₃) or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of Boc anhydride, yielding the protected amine and releasing tert-butanol as a byproduct.
Critical Parameters :
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Solvent Choice : THF enhances reaction homogeneity, while DCM simplifies post-reaction extraction .
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Temperature Control : Maintaining temperatures below 10°C minimizes side reactions such as ethanol oxidation .
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Stoichiometry : A 1:1.2 molar ratio of 4-piperidineethanol to Boc anhydride ensures complete conversion, as excess reagent risks di-Boc byproducts .
Workup and Purification
The crude product is washed with aqueous HCl (5%) to remove unreacted base, followed by brine to eliminate residual organics. Anhydrous magnesium sulfate (MgSO₄) drying and vacuum distillation yield this compound as a white crystalline solid. Purity exceeding 98% is achievable, as validated by gas chromatography (GC) and nuclear magnetic resonance (NMR) .
Reduction of N-Boc-4-Piperidinecarboxaldehyde
N-Boc-4-piperidinecarboxaldehyde, commercially available or synthesized via methods like those in CN107652226B , serves as a precursor for ethanol derivatives. Sodium borohydride (NaBH₄)-mediated reduction converts the aldehyde group to a primary alcohol.
Reduction Protocol
A solution of N-Boc-4-piperidinecarboxaldehyde in methanol is cooled to 0°C, and NaBH₄ is added portionwise. The mixture is stirred for 4–6 hours, after which the reaction is quenched with dilute HCl (pH 6–7). Extraction with ethyl acetate and concentration under reduced pressure affords the ethanol derivative.
Yield and Selectivity :
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NaBH₄ Efficiency : Yields of 85–92% are reported, with minimal over-reduction or epimerization .
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Solvent Effects : Methanol stabilizes the intermediate alkoxide, while ethanol may induce esterification side reactions .
Comparative Analysis with Alternative Reductants
While NaBH₄ is cost-effective, lithium aluminum hydride (LiAlH₄) offers higher reactivity for sterically hindered aldehydes. However, LiAlH₄ necessitates anhydrous conditions and complicates workup due to its pyrophoric nature .
Functional Group Modification of N-Boc-4-Piperidone
N-Boc-4-piperidone, a key intermediate in fentanyl precursor synthesis , can be transformed into this compound via Grignard reagent addition or hydroboration-oxidation.
Grignard Addition Strategy
Reaction of N-Boc-4-piperidone with ethylmagnesium bromide (EtMgBr) in THF generates a tertiary alcohol intermediate. Subsequent acid-catalyzed dehydration forms an alkene, which undergoes hydroboration-oxidation to install the hydroxethyl group.
Challenges :
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Regioselectivity : Anti-Markovnikov addition in hydroboration ensures the alcohol forms at the less substituted carbon .
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Byproduct Formation : Competing pathways may yield diastereomers, necessitating chiral chromatography for resolution .
Catalytic Hydrogenation
Palladium-catalyzed hydrogenation of N-Boc-4-piperidone under high-pressure H₂ (5–10 bar) in ethanol produces N-Boc-4-piperidinol, which can be further functionalized via Mitsunobu reaction with ethylene glycol.
Industrial Relevance :
Chemical Reactions Analysis
Types of Reactions: N-Boc-4-piperidineethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
N-Boc-4-piperidineethanol is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group. Its chemical formula is , and it has a molecular weight of approximately 229.32 g/mol. The presence of the Boc group enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry.
Organic Synthesis
This compound serves as a crucial building block in the synthesis of complex organic molecules. Its versatility allows for various reactions, including:
- Substitution Reactions : The Boc group can be replaced with other functional groups through nucleophilic substitution, facilitating the creation of diverse derivatives.
- Reduction and Oxidation : The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids, while the ester can be reduced to alcohols.
Reaction Type | Products | Common Reagents |
---|---|---|
Substitution | Various substituted piperidine derivatives | Nucleophiles (amines, thiols) |
Oxidation | Aldehydes, carboxylic acids | Potassium permanganate, CrO₃ |
Reduction | Alcohols | LiAlH₄, NaBH₄ |
Development of PROTACs
In the biological realm, this compound is employed in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins within cells. The unique structure of this compound allows for optimal spatial arrangement in these complexes, enhancing their efficacy in drug development.
Pharmaceutical Applications
This compound is also involved in pharmaceutical research as an intermediate for various active pharmaceutical ingredients (APIs). Its role as an acetylcholinesterase (AChE) inhibitor has been highlighted in studies examining its effects on neurotransmission and potential therapeutic applications in neurodegenerative diseases .
Case Study 1: Synthesis of GDC-0310
This compound plays a pivotal role in the synthesis of GDC-0310, an investigational drug targeting specific cancer pathways. In this synthesis, it participates in regioselective aromatic nucleophilic substitution reactions, crucial for constructing the drug's complex structure.
Case Study 2: Anticancer Activity
Recent research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds synthesized from this precursor showed enhanced inhibition of tumor growth and induction of apoptosis in cancer cell lines. This highlights its potential as a lead compound for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate primarily involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate linker helps to position the target protein and the E3 ligase in close proximity, facilitating the formation of the ternary complex and enhancing the efficiency of protein degradation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key properties of N-Boc-4-piperidineethanol and its analogs:
Key Observations :
- Substituent Effects: The ethanol group in this compound increases its molecular weight compared to the methanol analog (N-Boc-4-piperidinemethanol). The hydroxyl group in N-Boc-4-Piperidinol reduces steric bulk but limits solubility in non-polar solvents .
- Reactivity: The carboxylic acid in N-Boc-piperidine-4-carboxylic acid enables coupling reactions (e.g., amide bond formation), while the aminomethyl group in 1-Boc-4-(Aminomethyl)piperidine facilitates nucleophilic substitutions .
Biological Activity
N-Boc-4-piperidineethanol, a derivative of piperidine, has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles research findings, case studies, and data tables to elucidate the compound's biological activity and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the piperidine ring, along with a hydroxyl group on the ethyl side chain. This modification enhances its stability and bioavailability. The compound has been evaluated for various pharmacological properties, including its permeability across biological membranes and its interaction with metabolic enzymes.
Biological Activities
1. Anti-Cancer Activity
Research has indicated that compounds related to this compound exhibit significant anti-cancer properties. For instance, analogs of 4-piperidone have demonstrated promising activity against various cancer cell lines. In a study involving EF-24 analogs (which share structural similarities), these compounds displayed notable anti-cancer effects, suggesting that N-Boc derivatives may also possess similar activities .
2. Anti-Inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. In one investigation, derivatives synthesized from anthranilic acid exhibited varying degrees of anti-inflammatory activity when tested on Wistar rats. Compounds with similar piperidine structures showed moderate to high efficacy in reducing inflammation markers .
3. Neuroprotective Properties
Given the role of piperidine derivatives in central nervous system (CNS) activities, this compound may offer neuroprotective benefits. Studies suggest that such compounds can influence neurotransmitter systems and may be beneficial in treating neurodegenerative diseases .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable absorption characteristics, as it is classified as a blood-brain barrier (BBB) permeant with no significant inhibition on major cytochrome P450 enzymes (CYPs) involved in drug metabolism . The Log P values suggest moderate lipophilicity, which is conducive for CNS penetration:
Property | Value |
---|---|
Log Kp (skin permeation) | -6.61 cm/s |
Log Po/w (iLOGP) | 2.84 |
Lipinski Rule Violation | 0 |
Case Studies
Case Study 1: Synthesis and Evaluation
A study synthesized this compound as an intermediate for various bioactive compounds. The synthesized derivatives were tested for anti-inflammatory activity in animal models, showing promising results that warrant further exploration in clinical settings .
Case Study 2: Neuroprotective Screening
Another investigation focused on evaluating the neuroprotective effects of piperidine derivatives, including this compound, against oxidative stress-induced neuronal damage in vitro. The results indicated a significant reduction in cell death and oxidative markers, suggesting potential therapeutic applications for neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-Boc-4-piperidineethanol, and how does its Boc-protected amine influence reaction pathways?
- Methodology : Synthesis typically involves Boc-protection of the piperidine nitrogen to prevent unwanted side reactions. The ethanol moiety at the 4-position allows for further functionalization (e.g., oxidation to ketones or esterification). Reaction conditions must avoid acidic environments to prevent Boc-deprotection. For example, nucleophilic substitutions or Mitsunobu reactions are common .
- Safety : Use inert atmospheres (e.g., nitrogen) during synthesis to minimize oxidation. Follow protocols for handling tert-butoxycarbonyl (Boc) groups, which generate CO₂ upon deprotection .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Confirm Boc-group presence via tert-butyl protons (δ ~1.4 ppm in H NMR) and piperidine ring protons (δ ~3.0–3.5 ppm).
- HPLC/LC-MS : Quantify purity using reverse-phase chromatography with UV detection at ~210 nm (amide/ester absorption) .
- FT-IR : Identify carbonyl stretching (C=O) of the Boc group at ~1680–1720 cm⁻¹ .
Q. What are the primary applications of this compound as a synthetic intermediate?
- Applications :
- Pharmaceuticals : Precursor for opioid analogs (e.g., 4-anilinopiperidines) via deprotection and functionalization .
- Peptide Mimetics : Ethanol moiety enables conjugation to carboxylic acids or amines for drug design .
Advanced Research Questions
Q. How can researchers optimize reaction yields when coupling this compound to sterically hindered substrates?
- Strategies :
- Activation : Use coupling agents like EDC/HOBt for amide bond formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of bulky intermediates.
- Temperature Control : Maintain reactions at 0–25°C to balance reactivity and Boc-group stability .
Q. What experimental approaches resolve contradictions in reported melting points or spectral data for this compound derivatives?
- Troubleshooting :
- Recrystallization : Purify derivatives using hexane/ethyl acetate gradients to isolate polymorphic forms.
- Dynamic NMR : Assess conformational flexibility (e.g., piperidine ring puckering) causing spectral variability .
- Validation : Cross-reference with high-purity standards (e.g., Cayman Chemical analytical references) .
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Stability Studies :
- Acidic Conditions : Boc-deprotection occurs at pH < 3 (e.g., TFA/water mixtures), releasing 4-piperidineethanol.
- Thermal Degradation : Decomposes above 150°C; use DSC/TGA to identify thermal events .
Q. What role does this compound play in synthesizing sp³-rich scaffolds for drug discovery?
- Design Principles :
Properties
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h10,14H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNJZIDYXCGAPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357554 | |
Record name | tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89151-44-0 | |
Record name | tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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